2-[14-(Oxiran-2-yl)tetradecyl]oxirane
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Overview
Description
. This compound contains two oxirane (epoxide) rings, which are three-membered cyclic ethers. The presence of these oxirane rings makes the compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[14-(Oxiran-2-yl)tetradecyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of tetradecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then further reacted to form the desired diepoxide compound .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale epoxidation processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. Common catalysts include titanium silicalite-1 (TS-1) and molybdenum-based catalysts. The reaction conditions are carefully controlled to ensure the selective formation of the diepoxide product .
Chemical Reactions Analysis
Types of Reactions
2-[14-(Oxiran-2-yl)tetradecyl]oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amines, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction of the oxirane rings can yield alkanes or other reduced products.
Substitution: The oxirane rings can undergo substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Ring-Opening Reactions: Typically carried out in the presence of acids or bases as catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles, including halides, thiols, and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include diols, ethers, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[14-(Oxiran-2-yl)tetradecyl]oxirane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[14-(Oxiran-2-yl)tetradecyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes that catalyze the ring-opening reactions, leading to the formation of biologically active products .
Comparison with Similar Compounds
2-[14-(Oxiran-2-yl)tetradecyl]oxirane can be compared with other similar compounds, such as:
1,2-Epoxyhexadecane: Similar in structure but with a single oxirane ring.
1,27,8-Diepoxyoctane: Contains two oxirane rings but with a shorter carbon chain.
1,2-Epoxyoctadecane: Similar in structure but with a single oxirane ring and a longer carbon chain.
The uniqueness of this compound lies in its two oxirane rings and the specific positioning of these rings along the carbon chain, which imparts distinct reactivity and properties .
Properties
CAS No. |
6624-26-6 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-[14-(oxiran-2-yl)tetradecyl]oxirane |
InChI |
InChI=1S/C18H34O2/c1(3-5-7-9-11-13-17-15-19-17)2-4-6-8-10-12-14-18-16-20-18/h17-18H,1-16H2 |
InChI Key |
WSOIAYXUPXLABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCCCCCCCCC2CO2 |
Origin of Product |
United States |
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